molecular formula C27H28N4OS B11079143 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 538336-45-7

2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B11079143
CAS No.: 538336-45-7
M. Wt: 456.6 g/mol
InChI Key: SPRBZHVSEGUOKH-UHFFFAOYSA-N
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Description

2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound featuring a triazole ring, a thioether linkage, and a mesitylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol.

    Acetamide Formation: Finally, the mesitylacetamide moiety is introduced through an acylation reaction, typically using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety, potentially leading to ring-opened products or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives and ring-opened products.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The triazole ring is known for its bioactivity, and modifications to this compound could lead to new therapeutic agents.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(2,5-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: Similar structure but with a carboxylic acid group instead of the mesitylacetamide moiety.

    4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazole: Lacks the thioether and acetamide functionalities.

    N-(2,5-Dimethylphenyl)-2-(1,2,4-triazol-3-yl)acetamide: Similar but without the thioether linkage.

Uniqueness

The uniqueness of 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide lies in its combination of a triazole ring, thioether linkage, and mesitylacetamide moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

CAS No.

538336-45-7

Molecular Formula

C27H28N4OS

Molecular Weight

456.6 g/mol

IUPAC Name

2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C27H28N4OS/c1-17-11-12-19(3)23(15-17)31-26(22-9-7-6-8-10-22)29-30-27(31)33-16-24(32)28-25-20(4)13-18(2)14-21(25)5/h6-15H,16H2,1-5H3,(H,28,32)

InChI Key

SPRBZHVSEGUOKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=CC=C4

Origin of Product

United States

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